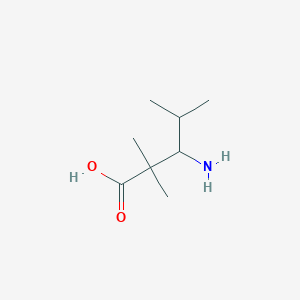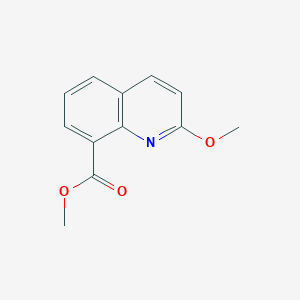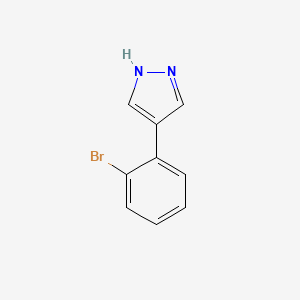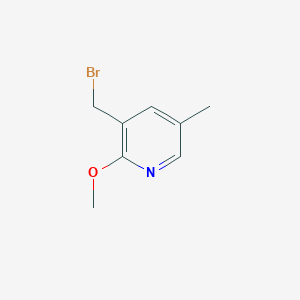
3'-C-glucosylphloretin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-C-Glucosylphloretin is a di-C-glucosylated flavonoid, a type of secondary metabolite found in various plants. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and health benefits. Flavonoids, including 3’-C-glucosylphloretin, play crucial roles in plant physiology, such as UV protection, antimicrobial activity, and allelopathy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-glucosylphloretin involves the use of C-glycosyltransferases, enzymes that catalyze the transfer of glucose to flavonoid substrates. In particular, the enzyme DcaCGT from the orchid Dendrobium catenatum has been shown to catalyze the formation of 3’,5’-di-C-glucosylphloretin from phloretin . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the flavonoid substrate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of 3’-C-glucosylphloretin can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms expressing the relevant C-glycosyltransferases. For example, Escherichia coli cells expressing CGT genes have been used to produce di-C-glucosyl flavonoids .
化学反应分析
Types of Reactions: 3’-C-Glucosylphloretin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by C-glycosyltransferases, which add glucose moieties to the flavonoid structure .
Common Reagents and Conditions:
Glycosylation: UDP-glucose as the glucose donor, C-glycosyltransferase enzyme, pH 7-8, temperature 25-30°C.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Hydrolysis: Acidic or enzymatic hydrolysis using dilute acids or specific glycosidases.
Major Products: The major product of glycosylation is 3’,5’-di-C-glucosylphloretin. Oxidation and hydrolysis reactions can lead to the formation of various oxidized or deglycosylated derivatives of the compound .
科学研究应用
3’-C-Glucosylphloretin has several scientific research applications across various fields:
作用机制
The mechanism of action of 3’-C-glucosylphloretin involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The glycosylation of the flavonoid enhances its solubility and stability, allowing it to exert its biological effects more effectively .
相似化合物的比较
3’-C-Glucosylphloretin is unique among flavonoids due to its di-C-glucosylation. Similar compounds include:
Nothofagin: A mono-C-glucosylated derivative of phloretin.
Vicenin-2: A di-C-glucosylated flavone with similar biological activities.
Isovitexin: Another C-glucosylated flavonoid with antioxidant and anti-inflammatory properties.
Compared to these compounds, 3’-C-glucosylphloretin exhibits enhanced stability and solubility due to its di-C-glucosylation, making it a valuable compound for various applications .
属性
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPTZZTCBNBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)



![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
